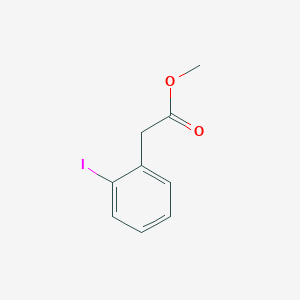

Methyl 2-(2-iodophenyl)acetate

概要

説明

Methyl 2-(2-iodophenyl)acetate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of phenylacetate and is commonly used in organic synthesis. The purpose of

科学的研究の応用

Organic Synthesis and Drug Intermediate Preparation

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an experimentally significant drug intermediate, can be synthesized from 2-bromothiophene using Grignard reagents, with methyl 2-(2-iodophenyl)acetate playing a role in the process. This method, with a yield of 55.3%, holds potential for undergraduate organic chemistry experiments, fostering interest in scientific research and skill development (W. Min, 2015).

Polymerization and Material Science

Controlled/living radical polymerization of vinyl acetate can be achieved using a degenerative transfer process with alkyl iodides, including this compound derivatives. This method allows the synthesis of poly(vinyl acetate) with precise molecular weights and low polydispersity. Such developments in polymerization are significant for material science and industrial applications (M. Iovu, K. Matyjaszewski, 2003).

Catalysis and Chemical Reactions

1-(2-Iodophenyl)-1H-tetrazole, synthesized using 2-iodoaniline (related to this compound), has been successfully used as a ligand in Pd(II) catalyzed Heck reactions. Such ligands and catalytic processes are vital in creating cross-coupled products in chemistry, leading to the development of new materials and drugs (A. Gupta, C. Song, C. Oh, 2004).

Green Chemistry and Environmental Applications

In the field of green chemistry and environmental applications, ionic liquids, like N-methyl-2-hydroxyethylammonium acetate, derived from carboxylic acids (linked to this compound), have shown promise for CO2 capture and natural gas sweetening. High-pressure CO2 solubility studies in these ionic liquids contribute to developing more sustainable and environmentally friendly technologies (S. Mattedi et al., 2011).

特性

IUPAC Name |

methyl 2-(2-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWTTUTWBNFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)

![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)

![8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2605021.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2605034.png)

![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2605040.png)